1,5-dimethyl-4H-pyridine-3-carboxamide
Description
Properties
CAS No. |
108964-22-3 |
|---|---|
Molecular Formula |
C8H12N2O |
Molecular Weight |
152.197 |
IUPAC Name |
1,5-dimethyl-4H-pyridine-3-carboxamide |
InChI |
InChI=1S/C8H12N2O/c1-6-3-7(8(9)11)5-10(2)4-6/h4-5H,3H2,1-2H3,(H2,9,11) |
InChI Key |
KYXXJSZLHFDUMW-UHFFFAOYSA-N |
SMILES |
CC1=CN(C=C(C1)C(=O)N)C |
Synonyms |
3-Pyridinecarboxamide,1,4-dihydro-1,5-dimethyl-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Pyridine and Pyrazole Derivatives
The following table highlights key structural analogs and their distinguishing features:
Key Observations:
- Ring Systems : Pyridine derivatives (e.g., the target compound and 2-(1,4-diazepan-1-yl)pyridine-3-carboxamide ) exhibit planar aromaticity, whereas pyrazole-based analogs (e.g., 1,5-dimethyl-1H-pyrazole-4-carboxylic acid ) feature a five-membered ring with two adjacent nitrogen atoms. These differences influence electronic properties and binding affinities.
- Carboxamide groups (as in the target compound) introduce hydrogen-bonding capability, unlike carboxylic acids (e.g., 1,5-dimethyl-1H-pyrazole-4-carboxylic acid ), which are more acidic.
- Molecular Weight : Bulky substituents, such as the benzyl and difluoromethyl groups in the pyrazolo-pyrimidine derivative , significantly increase molecular weight, likely affecting pharmacokinetic properties like membrane permeability.
Functional Group Variations
- Carboxamide vs. Carboximidamide: While the target compound has a carboxamide (-CONH₂) group, lists pyrazole-1-carboximidamides (-C(=NH)NH₂) .
- Halogen and Methoxy Substituents : Compounds like 5-(4-Chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide incorporate halogen atoms, which improve lipophilicity and metabolic stability compared to methyl or methoxy groups.
Critical Analysis of Structural Similarity Metrics
assigns similarity scores (0.80–0.85) to pyrazole-carboxylic acids relative to the target compound . However, these scores primarily reflect topological overlap rather than functional equivalence. For example:
- 1,5-Dimethyl-1H-pyrazole-4-carboxylic acid (similarity 0.85) shares methyl positions but replaces pyridine with pyrazole and carboxamide with carboxylic acid, drastically altering acidity (pKa ~5 vs. ~10 for carboxamides).
- 4-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid (similarity 0.84) fuses pyridine and pyrazole rings, creating a larger π-system that may enhance stacking interactions in biological targets.
Q & A
Q. What are the optimal synthetic routes for 1,5-dimethyl-4H-pyridine-3-carboxamide, and how can reaction conditions be optimized?
Synthesis typically involves multi-step reactions starting with pyridine or pyrazole precursors. For example:
- Step 1 : React 1,5-dimethylpyridine derivatives with carboxamide-forming agents (e.g., isocyanates or acyl chlorides) under controlled conditions.
- Step 2 : Optimize reaction parameters:
- Catalysts : Use Lewis acids (e.g., AlCl₃) or bases (e.g., K₂CO₃) to enhance regioselectivity .
- Solvents : Polar aprotic solvents (DMF, DMSO) improve solubility and reaction rates.
- Temperature : Maintain 80–120°C to balance yield and byproduct formation .
- Validation : Monitor reaction progress via TLC or HPLC. Typical yields range from 60–85% depending on substituent steric effects .
Q. What analytical techniques are critical for characterizing this compound?
- Structural Confirmation :
- Purity Assessment :
- HPLC : Use C18 columns with acetonitrile/water gradients (≥95% purity threshold) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 193.2) .
Q. How can researchers assess the compound’s stability under experimental storage conditions?
- Protocol :
- Accelerated Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/Vis) for 4–8 weeks.
- Analysis : Compare pre- and post-storage HPLC profiles. Pyridine derivatives often degrade via hydrolysis (amide bond cleavage) or oxidation (methyl group) .
- Recommendations : Store at –20°C in inert atmospheres (argon) to minimize decomposition .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of analogues with enhanced bioactivity?
- Methodology :
- Substituent Variation : Modify methyl groups (1,5-positions) with electron-withdrawing (e.g., Cl, Br) or donating (e.g., OCH₃) groups to alter electronic properties .
- Core Scaffold Replacement : Test pyridine-to-pyrazole or thiophene hybrids to improve binding affinity .
- Biological Assays : Screen analogues against target enzymes (e.g., kinases) using fluorescence polarization or SPR .
- Data Interpretation : Correlate IC₅₀ values with substituent Hammett constants (σ) or steric parameters (Taft) .
Q. What computational strategies are effective for predicting binding modes and metabolic pathways?
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., COX-2 or EGFR). Focus on hydrogen bonds between the carboxamide group and active-site residues .
- Quantum Chemical Calculations :
Q. How should researchers resolve contradictions in biological activity data across different assays?
- Case Example : If in vitro cytotoxicity (IC₅₀ = 10 µM) conflicts with in vivo inefficacy:
- Variables to Check :
- Assay Conditions : pH, serum proteins, or reducing agents may alter compound stability .
- Metabolic Profiling : Use LC-MS to identify metabolites (e.g., hydroxylation or glucuronidation) .
Q. What strategies mitigate challenges in purification due to structural isomerism?
- Chromatography :
- HPLC : Use chiral columns (e.g., Chiralpak AD-H) to resolve enantiomers .
- Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) to isolate the desired isomer .
- Crystallography : Obtain single-crystal X-ray data to confirm stereochemistry .
Q. How can in vitro and in vivo data discrepancies inform translational research?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
